Fidarestat vs. Epalrestat: Superior Potency in Human Erythrocyte Sorbitol Inhibition
In a direct comparative study, fidarestat demonstrated over 500-fold greater potency than epalrestat, the only clinically approved ARI in Japan, for inhibiting sorbitol accumulation in human erythrocytes [1]. This potency was observed in vitro, and importantly, fidarestat's IC50 remained unaffected by fasting plasma glucose, HbA1C, age, aldose reductase content, or gender, whereas epalrestat's IC50 showed a significant positive correlation with fasting plasma glucose [1].
| Evidence Dimension | Sorbitol accumulation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 18 nmol/L |
| Comparator Or Baseline | Epalrestat: IC50 value not explicitly provided in nmol/L, but required >500-fold higher concentration to achieve similar inhibition |
| Quantified Difference | >500-fold lower concentration required for fidarestat to achieve equivalent sorbitol inhibition |
| Conditions | In vitro human erythrocytes from healthy volunteers and diabetic patients |
Why This Matters
For procurement, this indicates fidarestat is a significantly more potent research tool for studying the polyol pathway, requiring far less compound to achieve a biological effect, which is crucial for in vitro assays and in vivo dosing.
- [1] Sobajima, H. et al. (2001). Pharmacological properties of fidarestat, a potent aldose reductase inhibitor, clarified by using sorbitol in human and rat erythrocytes. Pharmacology, 62(4):193-9. View Source
